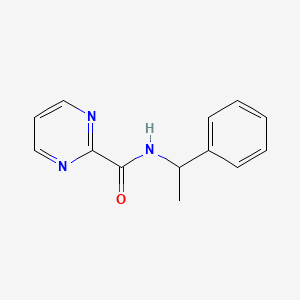

N-(1-phenylethyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10(11-6-3-2-4-7-11)16-13(17)12-14-8-5-9-15-12/h2-10H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSFQDSIAPGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Amidoxime Intermediates

A widely adopted method involves the formation of amidoximes from nitrile precursors, followed by cyclization. For instance, nitriles such as 2-cyanopyrimidine react with hydroxylamine under basic conditions to yield amidoximes, which undergo Michael addition with acetylenedicarboxylates (Scheme 1). Intramolecular cyclization then generates dihydroxypyrimidines, which are subsequently dehydrated and functionalized. Key steps include:

- Reaction conditions : Hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.

- Cyclization : Dimethyl acetylenedicarboxylate in refluxing toluene, catalyzed by triethylamine.

Optimization of Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings introduce aryl/heteroaryl groups to the pyrimidine core prior to amidation. A representative protocol from pyrrolopyrimidine synthesis adapts:

- Catalyst : Pd(dppf)Cl₂ (5 mol%) in 1,4-dioxane/water (3:1).

- Base : Potassium carbonate (3 equivalents) at 80°C for 2 hours.

This method achieves >90% conversion for electron-deficient boronic acids but struggles with sterically hindered partners.

Hydrogenation of Nitriles to Carboxamides

Nitrile-containing intermediates are hydrogenated to carboxamides using Pearlman’s catalyst (Pd(OH)₂/C):

- Conditions : 40 psi H₂ in methanol at 25°C for 24 hours.

- Selectivity : Competitive over-reduction to amines is suppressed by adding triethylamine as a proton scavenger.

Comparative Analysis of Synthetic Routes

Key Observations :

- Cyclization routes offer modularity but require multi-step sequences.

- Direct amidation provides high yields but depends on carboxylic acid availability.

- Palladium-catalyzed methods ensure regioselectivity but involve costly catalysts.

Industrial-Scale Considerations

For kilogram-scale production, the direct amidation route is favored due to:

- Solvent choice : Transition from DMF to 2-methyltetrahydrofuran (2-MeTHF) improves green metrics.

- Catalyst recycling : Pd(OH)₂/C can be recovered via filtration, reducing metal waste.

Challenges include purifying polar intermediates and mitigating side reactions during prolonged heating.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Biological Applications

Antimicrobial Properties

Research indicates that N-(1-phenylethyl)pyrimidine-2-carboxamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in treating infections.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses that pose significant health threats. Its mechanism may involve the inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties in preclinical studies. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

Drug Development

The compound is being explored as a potential drug candidate for various diseases due to its diverse biological activities. Its ability to inhibit key pathways involved in disease progression makes it a valuable target for further pharmaceutical development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A study reported that the compound significantly reduced bacterial load in infected animal models, demonstrating its potential as an effective treatment for bacterial infections.

- Anti-inflammatory Research : In a model of arthritis, treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls .

- Cancer Research : Preliminary investigations suggest that this compound may inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis, indicating its potential role as an anticancer agent.

Industrial Applications

Beyond its biological applications, this compound is also relevant in industrial contexts:

- Material Development : The compound is utilized as an intermediate in the synthesis of other valuable compounds, contributing to the development of new materials with desirable properties.

- Research Tools : It serves as a chemical probe in research settings to explore biological processes and validate molecular targets.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

The following analysis compares N-(1-phenylethyl)pyrimidine-2-carboxamide with structurally related carboxamides, focusing on core structural differences, physicochemical properties, and inferred biological implications.

Structural Analogues and Key Differences

Core Heterocycle Variations

N-(1-Phenylethyl)cyclohexanecarboxamide (CAS 35665-26-0) Core Structure: Cyclohexane (non-aromatic, aliphatic ring). Key Differences: The absence of aromaticity and nitrogen atoms reduces hydrogen-bonding capacity and rigidity compared to the pyrimidine derivative. This may result in lower binding affinity to targets requiring π-π stacking or polar interactions. Molecular Weight: ~245 g/mol (estimated), slightly lower than the pyrimidine analog due to the simpler cyclohexane ring.

N-(Diphenylmethyl)-2-phenylcyclopropanecarboxamide (CAS 5230-70-6)

- Core Structure : Cyclopropane (strained three-membered carbon ring).

- Key Differences : The strained cyclopropane ring introduces steric hindrance and unique electronic properties. However, the lack of heteroatoms limits interactions with polar enzyme active sites.

2-Methyl-N-(1-phenylethyl)pentanamide (CAS 335397-47-2)

- Core Structure : Aliphatic pentanamide chain.

- Key Differences : The flexible aliphatic chain lacks aromaticity, reducing target specificity. This compound is likely more lipophilic (higher LogP) but less effective in structured binding pockets.

Substituent Variations

- The 1-phenylethyl group is a common feature in all compared compounds. This substituent enhances lipophilicity and may improve membrane permeability.

Research Findings and Implications

Kinase Inhibition : Pyrimidine-based carboxamides are frequently explored as kinase inhibitors. The planar pyrimidine ring facilitates binding to the ATP-binding site, whereas cyclohexane or aliphatic analogs lack this precision.

Metabolic Stability : The pyrimidine derivative’s aromatic structure may confer resistance to oxidative metabolism compared to aliphatic counterparts, which are prone to CYP450-mediated degradation.

Solubility Challenges : Despite moderate LogP, the pyrimidine compound’s low solubility (estimated ~0.5 mg/mL) may require formulation optimization, a common issue shared with its structural analogs.

Biological Activity

N-(1-phenylethyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anti-inflammatory properties, along with its mechanism of action and structure-activity relationships (SAR).

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.

- Antiviral Properties : Studies indicate effectiveness in inhibiting viral replication.

- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory pathways.

The mechanism of action for this compound involves interaction with specific molecular targets, potentially including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, leading to reduced levels of pro-inflammatory mediators like prostaglandins.

- Receptor Modulation : It may also interact with various receptors that play roles in inflammation and immune response, altering their activity and downstream signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key structural features that influence its potency and efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Phenethyl Group | Enhances binding affinity to target enzymes |

| Carboxamide Moiety | Essential for maintaining biological activity |

| Substituents on Pyrimidine Ring | Variations can significantly alter potency |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating potent activity.

- Antiviral Efficacy : In vitro studies showed that the compound effectively inhibited the replication of several viruses, including influenza and herpes simplex virus. The IC50 values were reported in the low micromolar range, suggesting strong antiviral potential .

- Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in a significant reduction in paw edema and inflammatory cytokine levels. The compound was found to inhibit COX-2 activity with an IC50 comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the standard synthetic routes for N-(1-phenylethyl)pyrimidine-2-carboxamide?

The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with chiral amines. For example, a multi-step approach may include activating the carboxylic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., Et₃N) and a catalyst (e.g., DMAP) under anhydrous conditions (DCM, 0–5°C). Subsequent purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic techniques:

Q. What are the primary research applications of this compound?

It serves as a precursor in medicinal chemistry for designing antifungal agents, kinase inhibitors, and bioactive heterocycles. Its pyrimidine core enables hydrogen bonding with biological targets, while the phenylethyl group enhances lipophilicity for membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during coupling steps .

- Catalyst screening : Lewis acids (e.g., AlCl₃) or photoredox catalysts may accelerate ring-opening or cyclization steps . Computational tools (e.g., DFT calculations) can predict reaction pathways and transition states to guide optimization .

Q. What strategies address discrepancies in biological activity data between enantiomers?

- Chiral resolution : Use chiral HPLC or enzymatic methods to isolate enantiomers and test their individual bioactivity .

- Molecular docking : Compare binding affinities of enantiomers with target proteins (e.g., fungal CYP51) to explain activity differences .

- Metabolic stability assays : Evaluate enantiomer-specific degradation in liver microsomes to rule out pharmacokinetic confounding factors .

Q. How do electronic effects of substituents influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring increase electrophilicity, facilitating nucleophilic attacks in ring-opening reactions. Conversely, electron-donating groups (e.g., -OCH₃) on the phenylethyl moiety stabilize intermediates via resonance, affecting regioselectivity in subsequent functionalization steps .

Q. What analytical methods resolve challenges in purity assessment?

- HPLC-DAD/MS : Detects trace impurities (<0.1%) and quantifies enantiomeric excess .

- X-ray crystallography : Confirms absolute configuration and identifies crystal packing effects that may alter solubility .

- Thermogravimetric analysis (TGA) : Assesses thermal stability during storage and formulation .

Methodological Considerations

Q. How are computational models validated for predicting ADMET properties?

- QSAR modeling : Train models using datasets of structurally related carboxamides with known pharmacokinetic data (e.g., LogP, plasma protein binding) .

- In vitro-in vivo correlation (IVIVC) : Compare predicted clearance rates with experimental hepatocyte stability data to refine computational parameters .

Q. What protocols mitigate hazards during handling?

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory during synthesis .

- Waste disposal : Neutralize acidic/basic byproducts before incineration to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.